

Application of Dihydrouracil-d4 in Dihydropyrimidine Dehydrogenase (DPD) Deficiency Testing

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Compound of Interest

Compound Name: Dihydrouracil-d4

Cat. No.: B12396232

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Introduction

Dihydropyrimidine dehydrogenase (DPD) is the rate-limiting enzyme in the catabolism of fluoropyrimidines, a class of chemotherapeutic agents widely used in the treatment of solid tumors.[1][2][3] A significant portion of the administered fluoropyrimidine dose is metabolized by DPD.[2] Genetic variations in the DPYD gene, which encodes for DPD, can lead to reduced or absent enzyme activity.[4][5] Patients with DPD deficiency are at a high risk of severe, and sometimes fatal, toxicity when treated with standard doses of fluoropyrimidines like 5-fluorouracil (5-FU) or its oral prodrug, capecitabine.[1][4][6]

To mitigate this risk, pre-treatment screening for DPD deficiency is increasingly recommended and, in some regions, mandatory.[7][8][9] Phenotypic testing, which assesses the functional activity of the DPD enzyme, is a common approach. This is often achieved by measuring the endogenous levels of uracil (U) and its metabolite, dihydrouracil (UH2), in plasma or other biological matrices.[10] An elevated U level or an altered UH2/U ratio can indicate DPD deficiency.[6][11]

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the simultaneous quantification of U and UH2.[12][13] In such assays, stable isotope-labeled internal standards are essential for accurate and precise quantification,

correcting for matrix effects and variations during sample preparation and analysis.

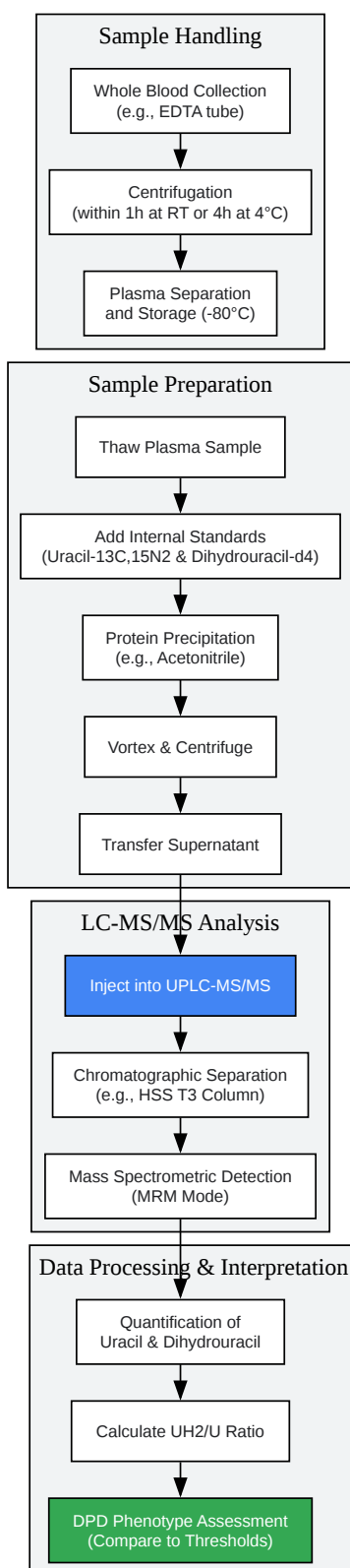
Dihydrouracil-d4 (UH2-d4), a deuterated form of dihydrouracil, serves as an ideal internal standard for the measurement of UH2, and often, isotopically labeled uracil is used for the quantification of uracil.

This document provides detailed application notes and protocols for the use of **Dihydrouracil-d4** in the LC-MS/MS-based testing for DPD deficiency.

Principle of the Method

The method involves the quantification of endogenous uracil and dihydrouracil in patient plasma. A known amount of the stable isotope-labeled internal standards, including **Dihydrouracil-d4** and an appropriate labeled uracil (e.g., Uracil-13C,15N2), is added to the plasma sample. Following protein precipitation, the analytes are separated by liquid chromatography and detected by tandem mass spectrometry. The ratio of the signal of the endogenous analyte to its corresponding internal standard is used to calculate the concentration of the analyte in the sample. This provides a highly accurate measurement of U and UH2 levels, which are then used to assess the patient's DPD phenotype.

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